2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound with a complex structure It consists of a piperazine ring substituted with an oxolane-2-carbonyl group and an acetamide moiety linked to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Oxolane-2-carbonyl Group: The oxolane-2-carbonyl group can be introduced via the reaction of the piperazine derivative with oxalyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Linking the Phenylethyl Group: The final step involves the reaction of the intermediate with 1-phenylethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
- 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(3-phenylethyl)acetamide
Uniqueness
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the oxolane-2-carbonyl group and the phenylethyl moiety can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15(16-6-3-2-4-7-16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-25-17/h2-4,6-7,15,17H,5,8-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYCTXDIQSXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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